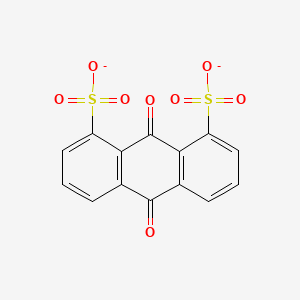
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate is an organic compound with the molecular formula C14H6Na2O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonate groups at the 1 and 8 positions. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate typically involves the sulfonation of anthraquinone. One common method is the reaction of anthraquinone with sulfuric acid, followed by oxidation to introduce the sulfonate groups. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing groups, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to specific targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2,7-disulfonate
- 9,10-Dihydroxyanthracene
- (((9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl)bis(oxy))bis(propane-3,1-diyl))bis(phosphonic acid)
Uniqueness
Compared to similar compounds, 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate is unique due to its specific sulfonate group positions, which influence its chemical reactivity and biological activity. The 1,8-disulfonate configuration provides distinct properties that are not observed in other positional isomers .
Properties
Molecular Formula |
C14H6O8S2-2 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1,8-disulfonate |
InChI |
InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)/p-2 |
InChI Key |
IJNPIHLZSZCGOC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11690181.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11690182.png)
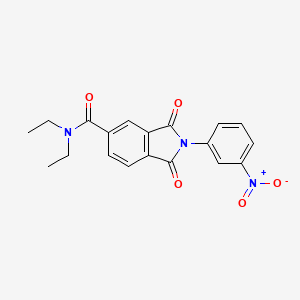
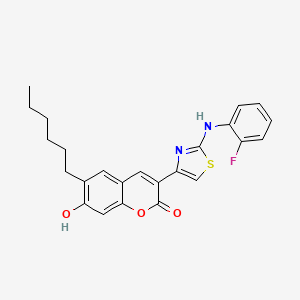
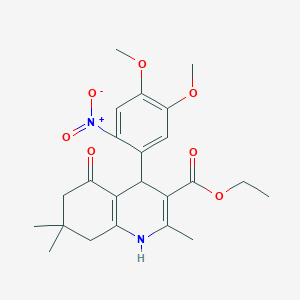
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)
![(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690209.png)
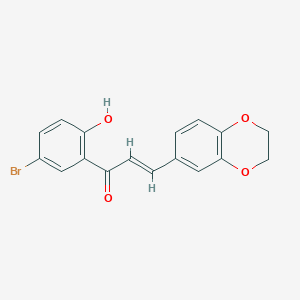
![N'-benzyl-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11690223.png)
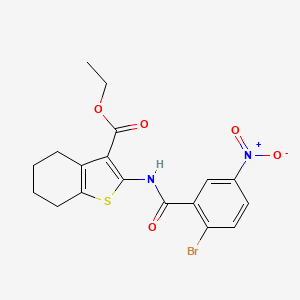
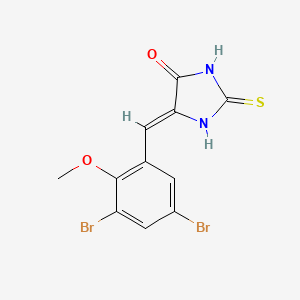
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)
